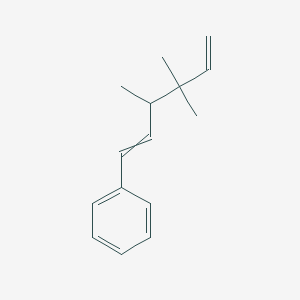
(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a (3,4,4-trimethylhexa-1,5-dien-1-yl) group, which includes a diene (two double bonds) and three methyl groups. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and reaction engineering techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the diene group to single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce double bonds.
Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) in the presence of a catalyst can introduce halogen atoms onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Studying the interactions of aromatic hydrocarbons with biological systems.
Medicine: Investigating potential pharmacological properties and therapeutic applications.
Industry: Use as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and diene group can participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Styrene: An aromatic hydrocarbon with a vinyl group attached to the benzene ring.
Alpha-methylstyrene: Similar to styrene but with an additional methyl group on the alpha carbon.
Isoprene: A diene with a structure similar to the diene group in (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
112528-86-6 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3,4,4-trimethylhexa-1,5-dienylbenzene |
InChI |
InChI=1S/C15H20/c1-5-15(3,4)13(2)11-12-14-9-7-6-8-10-14/h5-13H,1H2,2-4H3 |
InChI Key |
AQIPVYXYJXZLDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















